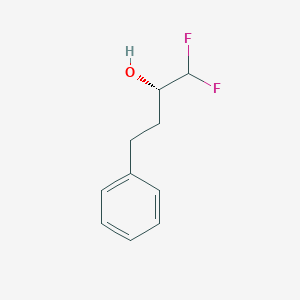
(2S)-1,1-Difluoro-4-phenylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1,1-Difluoro-4-phenylbutan-2-ol is an organic compound characterized by the presence of two fluorine atoms, a phenyl group, and a hydroxyl group attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-Difluoro-4-phenylbutan-2-ol typically involves the use of fluorinating agents to introduce the fluorine atoms into the molecule. One common method is the nucleophilic substitution reaction where a precursor compound, such as 4-phenylbutan-2-one, is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification methods to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(2S)-1,1-Difluoro-4-phenylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1,1-difluoro-4-phenylbutan-2-one, while reduction could produce 1,1-difluoro-4-phenylbutane.
科学研究应用
(2S)-1,1-Difluoro-4-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2S)-1,1-Difluoro-4-phenylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its activity in biological systems. The specific pathways involved depend on the context of its application, whether in enzymatic reactions or receptor binding studies.
相似化合物的比较
Similar Compounds
- 1,1-Difluoro-2-phenylethanol
- 1,1-Difluoro-3-phenylpropan-2-ol
- 1,1-Difluoro-4-phenylbutane
Uniqueness
(2S)-1,1-Difluoro-4-phenylbutan-2-ol is unique due to its specific stereochemistry and the position of the fluorine atoms This configuration can result in distinct chemical and biological properties compared to other similar compounds
生物活性
(2S)-1,1-Difluoro-4-phenylbutan-2-ol is a fluorinated alcohol with potential biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its structure, characterized by a difluorinated carbon center and a phenyl group, suggests interesting interactions with biological macromolecules, particularly enzymes and receptors. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and its potential applications.
The compound this compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H12F2O |
| Molecular Weight | 192.20 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Enzyme Interactions
Research indicates that this compound may interact with various enzymes, potentially influencing their activity through competitive inhibition or allosteric modulation. The hydroxyl group in its structure can form hydrogen bonds with active sites of enzymes, thereby affecting their catalytic efficiency. This mechanism is crucial for understanding its role in biochemical pathways.
Case Studies
- Antiviral Activity : A study investigated the compound's potential as an inhibitor of HIV-1 protease. The results showed that derivatives of this compound exhibited significant enzyme inhibitory activity, suggesting that modifications to the structure could enhance antiviral potency .
- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of related compounds in models of neurodegenerative diseases. The findings indicated that certain fluorinated alcohols could mitigate oxidative stress in neuronal cells, highlighting a potential therapeutic role for this compound in conditions like Alzheimer's disease .
- Antimicrobial Properties : Preliminary tests have shown that this compound exhibits antimicrobial activity against various bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group can engage in hydrogen bonding with enzyme active sites, potentially stabilizing transition states or altering substrate binding.
- Lipophilicity : The presence of fluorine atoms increases the lipophilicity of the compound, which may enhance its membrane permeability and bioavailability.
Summary of Key Studies
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound's structure affect its biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in disease models.
属性
CAS 编号 |
145299-87-2 |
|---|---|
分子式 |
C10H12F2O |
分子量 |
186.20 g/mol |
IUPAC 名称 |
1,1-difluoro-4-phenylbutan-2-ol |
InChI |
InChI=1S/C10H12F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 |
InChI 键 |
MXIFGPYCPAUIIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C(F)F)O |
规范 SMILES |
C1=CC=C(C=C1)CCC(C(F)F)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















